molecular formula C17H19ClN2O3 B14802925 N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride

N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride

Cat. No.: B14802925
M. Wt: 334.8 g/mol
InChI Key: OSRJXISACFDLAG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride is a complex organic compound with a molecular formula of C17H17N3O2The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide typically involves the reaction of 2-phenanthridinone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine derivatives with reduced functional groups .

Scientific Research Applications

N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
  • N-(6-hydroxyphenanthridin-2-yl)-N~2~,N~2~-dimethylglycinamide
  • N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide

Uniqueness

N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and its versatility in various chemical reactions make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride

InChI

InChI=1S/C17H16N2O2.ClH.H2O/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;;/h3-9,11H,10H2,1-2H3;1H;1H2

InChI Key

OSRJXISACFDLAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.O.Cl

Origin of Product

United States

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